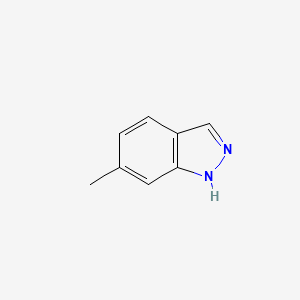

6-Methyl-1H-indazole

Descripción general

Descripción

6-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a methyl group at the sixth position of the indazole ring distinguishes this compound from other indazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-methylphenylhydrazine with formic acid or its derivatives. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydroindazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-Cancer Research

6-Methyl-1H-indazole derivatives have been investigated for their potential anti-cancer properties. For instance, N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide has shown inhibitory activity against kinases such as FLT3, which is involved in acute myeloid leukemia development. Research indicates that this compound may induce apoptosis in cancer cells and inhibit their proliferation, marking it as a promising candidate for cancer therapy.

Neuroprotective Effects

Studies have shown that derivatives of this compound can improve conditions like Parkinson's disease by inhibiting tau phosphorylation, which is linked to neuronal loss. This neuroprotective effect highlights the compound's potential in treating neurodegenerative diseases .

Antileishmanial Activity

Research on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their effectiveness against Leishmania species, with varying degrees of inhibitory activity observed. The study found that certain derivatives exhibited strong to moderate activity against L. infantum, indicating potential for developing new treatments for leishmaniasis .

Biochemical Research

Enzyme Mechanism Studies

this compound is utilized in biochemical research to study enzyme mechanisms and receptor interactions. Its derivatives serve as tools to investigate the biochemical pathways involved in various diseases, aiding drug discovery efforts .

Material Science

Electronic Properties

The compound is also explored for its potential in material science, particularly for creating novel materials with unique electronic properties. These materials can be beneficial in developing advanced electronic devices .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound derivatives are being studied for their role in formulating effective pesticides and herbicides. The compound's unique chemical properties make it suitable for enhancing agricultural productivity through improved agrochemical formulations .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Neuroprotection in Parkinson's Disease

In a study published in Frontiers in Molecular Neuroscience, researchers synthesized an indazole derivative (AMI) that inhibited tau hyperphosphorylation, demonstrating neuroprotective effects on dopaminergic neurons. This finding suggests a therapeutic avenue for neurodegenerative conditions characterized by tau pathology .

Case Study 2: Antileishmanial Efficacy

A study evaluated the antileishmanial activity of various 3-chloro-6-nitro-1H-indazole derivatives against Leishmania species. The results indicated that certain compounds exhibited significant inhibitory effects compared to the standard drug Glucantime, suggesting their potential as new therapeutic agents against leishmaniasis .

Mecanismo De Acción

The mechanism of action of 6-Methyl-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the methyl group.

5-Methyl-1H-indazole: A similar compound with the methyl group at the fifth position.

7-Methyl-1H-indazole: A similar compound with the methyl group at the seventh position.

Comparison: 6-Methyl-1H-indazole is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to 1H-indazole, the presence of the methyl group can enhance lipophilicity and potentially improve membrane permeability. The position of the methyl group also affects the compound’s ability to undergo specific chemical reactions, making it a valuable scaffold for the development of new therapeutic agents.

Actividad Biológica

6-Methyl-1H-indazole is a compound within the indazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methyl group at the 6-position of the indazole ring system. Its molecular formula is , with a molecular weight of approximately 148.17 g/mol. The compound's structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cell signaling pathways. Indazole derivatives have been shown to modulate the activity of kinases such as chk1 and chk2, which are critical for cell cycle regulation and stress responses.

Target Pathways

- Cell Cycle Regulation : this compound likely influences pathways associated with cell cycle progression and apoptosis.

- Apoptosis Induction : Studies indicate that indazole derivatives can induce apoptosis by affecting the expression of proteins involved in apoptosis regulation, such as Bcl-2 and Bax .

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological activities:

- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell lines. For instance, a derivative demonstrated an IC50 value of 5.15 µM against K562 leukemia cells, indicating significant antitumor potential .

- Anti-inflammatory Effects : Indazole derivatives are noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Antimicrobial Activity : There is evidence suggesting that indazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have focused on the biological effects of indazole derivatives:

- Antitumor Studies : A recent study reported that a specific indazole derivative induced apoptosis in K562 cells by upregulating p53 and downregulating MDM2, thus disrupting the balance necessary for tumor cell survival . The results showed increased early and late apoptosis rates with higher concentrations of the compound.

- Cell Cycle Analysis : In another study, treatment with an indazole derivative led to significant changes in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in S phase. This suggests that the compound effectively halts cell proliferation, a desirable trait in anticancer therapies .

- Kinase Inhibition : Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression, which may contribute to their antitumor effects. For example, compounds were tested against Pim kinases with promising IC50 values indicating strong inhibitory potential .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPHXCOTBASBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505278 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-24-8 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.